2-Ethylisothiazol-3(2H)-one

Description

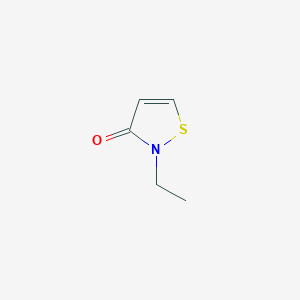

Structure

3D Structure

Properties

CAS No. |

2682-21-5 |

|---|---|

Molecular Formula |

C5H7NOS |

Molecular Weight |

129.18 g/mol |

IUPAC Name |

2-ethyl-1,2-thiazol-3-one |

InChI |

InChI=1S/C5H7NOS/c1-2-6-5(7)3-4-8-6/h3-4H,2H2,1H3 |

InChI Key |

ASKFWACWQQZSSS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C=CS1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Ethylisothiazol 3 2h One

Established Synthetic Pathways for 2-Ethylisothiazol-3(2H)-one

The synthesis of this compound and its analogues is well-documented, with several key industrial pathways established over the past few decades. These methods typically involve the construction of the isothiazolone (B3347624) ring from acyclic precursors.

Classical Approaches in this compound Synthesis

The predominant industrial synthesis of 2-alkylisothiazol-3(2H)-ones, including the ethyl derivative, begins with precursors derived from acrylic acid. wikipedia.org A common and established route involves a multi-step process that builds the core structure sequentially.

The key steps in this classical synthesis are:

Amide Formation : The process often starts with the amidation of 3,3'-dithiodipropionic acid or its ester derivatives with a primary amine. For the synthesis of the target compound, ethylamine (B1201723) is used to produce N,N'-diethyl-3,3'-dithiodipropionamide. nih.govgoogle.com This amide serves as a stable precursor for the subsequent cyclization step.

Oxidative Cyclization : The N,N'-diethyl-3,3'-dithiodipropionamide is then subjected to oxidative cyclization to form the isothiazolone ring. This is typically achieved using a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). nih.govnih.gov The reaction cleaves the disulfide bond and facilitates the formation of the N-S bond, yielding the heterocyclic ring. google.com

An alternative classical pathway starts with 3-mercaptopropionic acid, which is first converted to N-ethyl-3-mercaptopropionamide via reaction with ethylamine. This thiol-amide is then cyclized through oxidation. wikipedia.org The choice of the oxidizing agent and the reaction conditions can be tuned. For instance, using a higher molar ratio of the chlorinating agent can lead to concurrent chlorination of the isothiazolone ring at the 5-position. nih.gov

The following table summarizes the key reactions in the classical synthesis of this compound.

Table 1: Key Reactions in Classical Synthesis

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | 3,3'-dithiodipropionic acid + Ethylamine | N,N'-diethyl-3,3'-dithiodipropionamide | Introduction of the N-ethyl moiety. |

| 2 | N,N'-diethyl-3,3'-dithiodipropionamide + Chlorine | This compound hydrochloride | Oxidative cleavage of the disulfide bond and N-S ring formation. |

| 3 | This compound hydrochloride + Base | This compound | Neutralization to yield the final product. |

Emerging Green Chemistry Routes for this compound Production

In response to the growing need for environmentally benign chemical processes, research has shifted towards greener synthetic alternatives. For isothiazolone synthesis, this primarily involves replacing harsh and hazardous reagents like chlorine gas with more sustainable alternatives.

Electrochemical Synthesis: A promising green approach is the use of electrochemical methods for the oxidative cyclization step. nih.gov Electrochemical synthesis uses electricity to drive the N-S bond formation, avoiding the need for chemical oxidants. This process generates hydrogen gas (H₂) as the only byproduct, which is non-hazardous. nih.gov While much of the detailed research has focused on related structures like benzo[d]isothiazol-3(2H)-ones, the principles are applicable to this compound. nih.govmdpi.com This method offers several advantages:

Atom Economy: It avoids the use of stoichiometric amounts of halogenating agents.

Safety: It eliminates the handling and transport of toxic chlorine gas.

Mild Conditions: Reactions can often be carried out at ambient temperature and pressure.

Catalytic methods using molecular oxygen (O₂) as the ultimate oxidant are also being explored. For instance, copper-catalyzed intramolecular N-S bond formation has been developed for benzo-fused analogues, representing another green pathway that could potentially be adapted for monocyclic isothiazolones. nih.gov

Mechanistic Studies of this compound Formation

The mechanism of isothiazolone ring formation via the classical chlorination route has been studied to understand the reaction intermediates and byproducts. The process begins with the chlorination of the disulfide bond in the N,N'-diethyl-3,3'-dithiodipropionamide precursor. This forms a sulfenyl chloride intermediate. Subsequent intramolecular nucleophilic attack by the amide nitrogen atom on the electrophilic sulfur of the sulfenyl chloride leads to the cyclized product, with the elimination of hydrogen chloride.

The reaction between the electron-deficient sulfur atom and cellular components containing nucleophilic groups is key to the compound's activity. nih.gov Studies on related isothiazolones show that the cyclization process is an oxidative reaction where the sulfur atom is oxidized, facilitating the ring closure. The mechanism involves the formation of a disulfide bond, which then undergoes cleavage and ring formation. researchgate.net The ratio of the oxidizing agent to the amide precursor is a critical parameter; for example, a 1:1 ratio of sulfuryl chloride to amide tends to produce the 5-unsubstituted isothiazolone, whereas a 3:1 ratio favors the formation of the 5-chloro derivative. nih.gov

Derivatization Strategies and Analogue Synthesis of this compound

The derivatization of this compound is primarily focused on modifying the isothiazolone ring to create analogues with altered properties. Direct modification of the N-ethyl group is less common, as structural variations at this position are typically introduced during the initial synthesis.

Functionalization of the Isothiazolone Ring System

The isothiazolone ring, particularly at the C4 and C5 positions, is the main target for functionalization. Halogenation is the most common derivatization strategy.

Halogenation: The introduction of chlorine atoms onto the ring is a well-established method to enhance the biological activity of isothiazolones. The synthesis of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one, a potent biocide, highlights this strategy. google.com The process often involves reacting the N-alkyl-3-mercaptopropionamide precursor with excess chlorinating agents like sulfuryl chloride or chlorine gas. The chlorine substituent at the 5-position is known to increase the reactivity of the compound. nih.gov This increased activity is attributed to the fact that the chloro-substituted compound may more easily penetrate the innermost structures of bacterial cells. nih.gov

The following table shows examples of halogenated isothiazolone analogues.

Table 2: Examples of Halogenated Isothiazolone Analogues

| Compound Name | Structure | Derivatization |

|---|---|---|

| 5-Chloro-2-methylisothiazolin-3-one (MCI) | C₄H₄ClNOS | Chlorination at C5 |

| 4,5-Dichloro-2-n-octylisothiazolin-3-one (DCOIT) | C₁₁H₁₇Cl₂NOS | Chlorination at C4 and C5 |

Other functional groups can also be introduced. For example, a benzoyl group has been attached at the 4-position in some synthetic schemes, though this is often used as a temporary group that is later removed. nih.gov

Modification of the N-Ethyl Moiety

Direct chemical modification of the N-ethyl group on a pre-formed this compound ring is not a common synthetic strategy. The literature on isothiazolone synthesis consistently shows that analogues with different N-substituents are prepared by incorporating the desired primary amine during the initial amidation step. nih.govgoogle.com For example, 2-methylisothiazolin-3-one is made using methylamine, and 2-octylisothiazolin-3-one is made using octylamine (B49996).

Therefore, the synthesis of analogues with modified N-alkyl chains is achieved not by derivatization of an existing isothiazolone, but by a de novo synthesis starting with a different N-substituted precursor. Studies on related sulfonamides show that the steric bulk of the N-alkyl group can significantly influence reaction pathways, such as favoring rearrangement over cyclization, which underscores the importance of the N-substituent's structure from the outset of the synthesis. nih.gov

Synthesis of Polymeric Forms or Conjugates of this compound

The development of polymeric forms and conjugates of this compound represents a strategic approach to modulate its biological activity, enhance its stability, and control its release. While specific literature detailing the synthesis of homopolymers or copolymers directly from this compound as a monomer is not abundant, the principles of polymer chemistry allow for the incorporation of this heterocyclic moiety into larger macromolecular structures through several synthetic methodologies. These approaches primarily involve the covalent linkage of the isothiazolinone ring to a pre-existing polymer backbone or the copolymerization of a functionalized this compound derivative with other monomers.

One feasible strategy involves the synthesis of this compound derivatives bearing a polymerizable group, such as a vinyl or acrylic moiety. For instance, the nitrogen at the 2-position could be functionalized with a group capable of undergoing polymerization. This modified monomer could then be copolymerized with conventional monomers like styrene, acrylates, or methacrylates to yield a polymer with pendant this compound units. The ratio of the functionalized monomer to the comonomer in the feed would control the concentration of the active isothiazolinone moiety in the final polymer.

Another prominent method is the post-polymerization modification or conjugation. This involves the chemical reaction of a suitable functional group on a pre-formed polymer with a reactive derivative of this compound. For example, a polymer with pendant hydroxyl, amino, or carboxylic acid groups can be activated and subsequently reacted with a this compound molecule that has a complementary reactive handle. This approach is versatile as it allows for the use of a wide range of commercially available polymers. Research on related biocidal compounds, such as 1,2-benzisothiazol-3(2H)-one (BIT), has demonstrated the feasibility of covalently linking them to polysaccharides to enhance their biostability. researchgate.net This suggests that similar conjugation strategies could be applied to this compound.

The synthesis of biocidal polymers is an active area of research, with studies exploring the creation of materials with inherent antimicrobial properties. mdpi.com These often involve the incorporation of quaternary ammonium (B1175870) salts or other biocidal moieties into polymer chains. mdpi.com By analogy, this compound could be incorporated into such polymeric systems to create materials with broad-spectrum antimicrobial activity for use in coatings, plastics, and textiles. The general synthetic scheme for such a process would involve the preparation of a functionalized isothiazolinone and its subsequent reaction with a polymer backbone.

Spectroscopic Characterization Techniques in this compound Synthetic Research

Spectroscopic techniques are indispensable tools in the synthesis and characterization of this compound and its derivatives, providing crucial information about molecular structure, purity, and functional groups. Advanced applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) are central to elucidating the outcomes of synthetic transformations.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the ethyl group would exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The protons on the isothiazole (B42339) ring would appear as distinct signals in the aromatic or olefinic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing effects of the carbonyl and sulfur atoms.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The carbonyl carbon of the isothiazolinone ring would resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The carbons of the ethyl group and the isothiazole ring would also show characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general knowledge of NMR spectroscopy and data for similar structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂- (ethyl) | 3.5 - 4.0 (quartet) | 40 - 45 |

| -CH₃ (ethyl) | 1.2 - 1.5 (triplet) | 12 - 16 |

| C4-H | 6.5 - 7.0 (doublet) | 115 - 125 |

| C5-H | 7.5 - 8.0 (doublet) | 120 - 130 |

| C3 (C=O) | - | 165 - 175 |

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for isothiazolinones involve the cleavage of the heterocyclic ring and the loss of small neutral molecules. For this compound, characteristic fragments would likely arise from the loss of the ethyl group, carbon monoxide (CO), and sulfur-containing fragments. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: m/z values are based on the most common isotopes.)

| m/z | Possible Fragment Identity |

| 129 | Molecular Ion [M]⁺ |

| 101 | [M - C₂H₄]⁺ |

| 100 | [M - C₂H₅]⁺ |

| 73 | [M - CO - C₂H₄]⁺ |

| 58 | [C₂H₄NS]⁺ |

Vibrational Spectroscopy (IR, Raman) for Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within the this compound molecule.

The IR spectrum is particularly useful for identifying the strong absorption band of the carbonyl (C=O) group in the isothiazolinone ring, which is expected to appear in the region of 1650-1700 cm⁻¹. The C-N and C-S stretching vibrations would also give rise to characteristic bands in the fingerprint region of the spectrum. The presence of the ethyl group would be indicated by C-H stretching vibrations around 2850-3000 cm⁻¹ and bending vibrations at lower wavenumbers.

Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds such as the S-N and C-S bonds in the heterocyclic ring may give rise to more intense Raman signals. The combination of IR and Raman spectroscopy can provide a comprehensive vibrational analysis of the molecule.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H stretch (ethyl) | 2850 - 3000 | 2850 - 3000 |

| C=O stretch | 1650 - 1700 | 1650 - 1700 |

| C=C stretch (ring) | 1550 - 1650 | 1550 - 1650 |

| C-N stretch | 1300 - 1400 | 1300 - 1400 |

| S-N stretch | 800 - 900 | 800 - 900 |

| C-S stretch | 600 - 750 | 600 - 750 |

Mechanistic Investigations of 2 Ethylisothiazol 3 2h One Reactivity and Interactions

Molecular Mechanisms of Action in Non-Mammalian Biological Systems (e.g., Microbial, Fungal, Algal)

The biocidal activity of 2-ethylisothiazol-3(2H)-one and related isothiazolinones in non-mammalian systems is a multi-faceted process rooted in their chemical reactivity towards essential biological molecules. The primary mechanism involves the disruption of vital cellular functions through covalent modification of proteins and the induction of overwhelming oxidative stress.

Interaction with Cellular Components in Microorganisms

The core mechanism of action for isothiazolinones is their rapid reaction with accessible thiols. researchgate.net In microbial cells, this reactivity targets the thiol groups of cysteine residues in proteins and small molecules like glutathione (B108866). researchgate.netnih.gov The electrophilic sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a cysteine residue. nih.gov This interaction leads to the opening of the isothiazolinone ring and the formation of a mixed disulfide bond between the compound and the protein. This covalent modification alters the protein's three-dimensional structure, leading to a loss of its biological function.

Furthermore, studies on isothiazol-3-one derivatives have demonstrated their capacity to deplete total cellular glutathione levels in a manner dependent on both concentration and time. mdpi.com Glutathione is a critical antioxidant and detoxifying agent in cells; its depletion compromises the microorganism's ability to manage oxidative stress and detoxify harmful substances, contributing significantly to the biocidal effect. The reaction cascade can proceed through the formation of a sulfenic acid intermediate on the cysteine residue, which can then react with other nearby thiols to form disulfide bonds, further disrupting cellular redox balance and protein function. nih.gov

Enzymatic Inhibition Studies Related to this compound

A primary consequence of the reaction with cellular thiols is the inhibition of essential enzymes. A key enzymatic target for isothiazolinones is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a crucial enzyme in the central metabolic pathway of glycolysis. mdpi.comnih.gov The active site of GAPDH contains a highly reactive cysteine residue (Cys152) that is fundamental to its catalytic activity. mdpi.comnih.gov Isothiazolinones and other inhibitors can form a covalent bond with this catalytic cysteine, thereby irreversibly inactivating the enzyme. mdpi.com This inhibition blocks the glycolytic pathway, disrupting the cell's energy production and supply of metabolic intermediates. researchgate.net

Studies have shown that the substrate for GAPDH, glyceraldehyde-3-phosphate, can protect the enzyme from inactivation, suggesting a competitive mode of inhibition where the compound vies for the active site. nih.gov The inhibition of GAPDH has been identified as a target for antimicrobial development against various pathogens, including Plasmodium falciparum and Mycobacterium tuberculosis. mdpi.comnih.gov Beyond GAPDH, derivatives of isothiazolinones have been found to inhibit other types of enzymes, such as viral proteases, highlighting the broad potential for this class of compounds to disrupt microbial life through enzyme inactivation. mdpi.com

Table 1: Examples of Enzymes Inhibited by Isothiazolinone Derivatives and Related Compounds

| Enzyme | Inhibitor Class | Organism/System | Significance of Inhibition | Reference(s) |

|---|---|---|---|---|

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Isoxazoline Derivatives | Plasmodium falciparum | Covalent modification of the catalytic cysteine, blocking glycolysis. | mdpi.com |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Various Inhibitors | Trypanosoma sp., M. tuberculosis | Disruption of a highly conserved active site, leading to metabolic failure. | nih.gov |

| Dengue Virus NS2BNS3 Protease | N-substituted 1,2-benzisothiazol-3(2H)-ones | Dengue Virus Serotype-2 | Binding near the catalytic triad, suppressing viral replication. | mdpi.com |

| Human Leukocyte Elastase | 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides | Human | Inhibition of protease activity (Note: Mammalian example for structural context). | nih.gov |

Oxidative Stress Induction Mechanisms by this compound

In addition to direct covalent modification of proteins, isothiazolinones induce significant oxidative stress within microbial cells, a key contributor to their lethal effects. Treatment with these compounds leads to the rapid generation of reactive oxygen species (ROS). nih.gov This process is considered an early event in the cascade leading to cell death. nih.gov The types of ROS produced can include superoxide (B77818) anions (O₂•⁻), hydrogen peroxide (H₂O₂), and highly damaging hydroxyl radicals (•OH). nih.gov

The accumulation of ROS can have multiple detrimental effects. In fungi, it has been shown to cause mitochondrial-membrane depolarization and a decrease in oxygen consumption. nih.gov In microalgae, the lethal effects of 1,2-benzisothiazol-3(2H)-one are significantly enhanced by light, which promotes the accumulation of ROS, leading to damage of the photosynthetic systems and subsequent cell death. nih.gov The production of ROS can initiate a lethal feedback loop; for instance, the generation of superoxide can lead to increased levels of H₂O₂ and intracellular free iron (Fe(II)), which react via the Fenton reaction to produce hydroxyl radicals, a potent and non-specific mutagenic agent. nih.gov The resulting oxidative damage to lipids, proteins, and DNA overwhelms the cell's antioxidant defenses, leading to apoptosis or necrosis. nih.gov The protective effect observed with antioxidants like N-acetyl-L-cysteine against isothiazolinone-induced cytotoxicity confirms the critical role of oxidative stress in the mechanism of action. nih.gov

Chemical Reactivity and Degradation Pathways of this compound

The environmental fate and persistence of this compound are governed by its chemical stability and its susceptibility to degradation through processes such as hydrolysis and photolysis.

Hydrolytic Stability and Degradation Kinetics

Isothiazolinones as a class are generally characterized by their hydrolytic stability, particularly in neutral and acidic conditions. nih.gov This stability is essential for their function as preservatives in aqueous formulations. Studies on close analogues provide insight into this behavior. For instance, Benzisothiazolinone (BIT) is reported to be hydrolytically stable, with a half-life exceeding 30 days. nih.govnih.gov Similarly, Octylisothiazolinone (OIT) exhibits a half-life of more than 40 days at 25°C and a neutral pH of 7.4. nih.gov However, their stability decreases under alkaline conditions, with degradation being more pronounced at a pH above 8.5. researchgate.net

Table 2: Hydrolytic Stability of Isothiazolinone Analogues

| Compound | Condition | Half-Life | Reference(s) |

|---|---|---|---|

| Benzisothiazolinone (BIT) | Environmental Conditions | > 30 days | nih.govnih.gov |

| Octylisothiazolinone (OIT) | 25°C, pH 7.4 | > 40 days | nih.gov |

| Isothiazolinones (General) | pH > 8.5 | Degradable | researchgate.net |

Photolytic Degradation Processes and Products

Exposure to light, particularly ultraviolet (UV) radiation, is a significant pathway for the degradation of isothiazolinones in the environment. nih.gov The photolytic process is typically initiated by the cleavage of the weak nitrogen-sulfur (N–S) bond within the isothiazole (B42339) ring structure. nih.gov This initial ring-opening step leads to the formation of a series of smaller, less complex degradation products.

For example, the photodegradation of Octylisothiazolinone (OIT) has been shown to yield products such as N-octyl malonamic acid, N-octylprop-2-enamide, N-octylacetamide, and ultimately octylamine (B49996) as a final product. nih.gov The kinetics of this degradation often follow a first-order model. Under experimental conditions with natural light, the photodegradation half-life of OIT in tap water was determined to be 28 hours. nih.gov The efficiency of photolysis can be influenced by environmental factors such as pH, with the degradation of Benzisothiazolinone (BIT) being notably slower in acidic solutions compared to neutral or alkaline solutions. nih.gov Advanced oxidation processes, such as using a TiO₂ photocatalyst with UV light, can significantly accelerate the degradation of isothiazolinones in water. researchgate.netunito.it

Table 3: Photodegradation Parameters and Products for Isothiazolinone Analogues

| Compound | Process | Key Parameters/Products | Reference(s) |

|---|

Redox Reactions Involving this compound

Oxidation-reduction (redox) reactions are fundamental to the chemical reactivity of many organic molecules, including this compound. These reactions involve the transfer of electrons, leading to changes in the oxidation states of the atoms within the molecule. The isothiazolinone ring system is susceptible to both oxidation and reduction at its sulfur atom, which can exist in various oxidation states.

The electrochemical behavior of related heterocyclic systems, such as 2,3-dihydrothiazolo[3,2-a]benzimidazol-3-one derivatives, provides insight into the potential redox pathways of this compound. researchgate.netresearchgate.net Studies on these analogous compounds indicate that the sulfur heteroatom is a primary site for electrochemical activity. researchgate.net Oxidation can lead to the formation of sulfoxide (B87167) and subsequently sulfone derivatives, where the sulfur atom's oxidation state is increased. Conversely, reduction can lead to the cleavage of the sulfur-nitrogen bond, breaking the heterocyclic ring.

A generalized scheme for the redox reactions of the isothiazolinone ring is presented below:

Oxidation: The sulfur atom in the isothiazolinone ring can be oxidized to form a sulfoxide and then a sulfone. This process involves the formal addition of oxygen atoms to the sulfur.

Reduction: The sulfur-nitrogen bond is susceptible to reductive cleavage. This can be initiated by nucleophilic attack at the sulfur atom, a common mechanism for the biocidal activity of isothiazolinones.

Interaction with Other Chemical Species in Complex Matrices

In industrial and commercial applications, this compound is rarely present in isolation. It is typically part of complex chemical matrices, where it can interact with a variety of other species. These interactions can influence its stability, bioavailability, and ultimately its desired function.

One of the most significant interactions of isothiazolinones is with nucleophiles, particularly thiols. The electrophilic sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack. This reaction is central to its biocidal mechanism, where it targets thiol-containing residues like cysteine in microbial proteins. This leads to the formation of a disulfide bond and inactivation of the protein. The reaction with other nucleophiles, such as amines and hydroxyl ions, can also occur, leading to the degradation of the this compound molecule.

In complex matrices such as industrial process fluids, paints, or cosmetic formulations, this compound can interact with:

Surfactants and Emulsifiers: These components can encapsulate the biocide, affecting its partitioning between aqueous and organic phases and its availability to act against microorganisms.

Metal Ions: Metal ions can potentially coordinate with the heteroatoms (sulfur, nitrogen, oxygen) of the isothiazolinone ring, although strong chelation is not typically observed.

Reducing and Oxidizing Agents: As discussed in the previous section, the presence of strong reducing or oxidizing agents in the matrix can lead to the chemical degradation of this compound.

The stability and reactivity of this compound in a given formulation are therefore highly dependent on the specific chemical environment.

Computational Chemistry Approaches to this compound Mechanisms

Computational chemistry provides powerful tools to investigate the reactivity and interactions of molecules like this compound at an atomic level. These methods complement experimental studies by providing detailed insights into electronic structure, reaction mechanisms, and intermolecular forces.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.net For this compound, DFT calculations can be employed to determine a range of molecular properties that govern its reactivity.

DFT studies on similar heterocyclic systems have been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms. researchgate.net

Calculate Atomic Charges: Identify the distribution of electron density within the molecule, highlighting electrophilic and nucleophilic sites. The sulfur atom in the isothiazolinone ring is typically found to be electrophilic, making it susceptible to nucleophilic attack.

Determine Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and shape of the LUMO, in particular, can indicate the most likely site for nucleophilic attack.

Predict Spectroscopic Properties: DFT can be used to calculate properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the molecule. researchgate.net

A hypothetical DFT analysis of this compound would likely reveal the key electronic features responsible for its chemical behavior.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| Dipole Moment | Moderate to High | Influences solubility and intermolecular interactions. |

| HOMO Energy | Relatively Low | Indicates a molecule that is not easily oxidized. |

| LUMO Energy | Relatively Low | Suggests susceptibility to nucleophilic attack. |

| Atomic Charge on Sulfur | Positive | Confirms the electrophilic nature of the sulfur atom. |

| Atomic Charge on Nitrogen | Negative | Indicates a potential site for protonation or coordination. |

This table presents hypothetical data based on the expected electronic structure of this compound and DFT studies of analogous compounds.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com MD simulations can provide valuable insights into how this compound interacts with its environment, such as in a solvent or at an interface like a cell membrane. scispace.com

In the context of this compound, MD simulations could be used to:

Simulate Solvation: Model how water molecules or other solvents arrange themselves around the biocide molecule, which affects its solubility and reactivity.

Study Membrane Interactions: Investigate how this compound partitions into and potentially permeates through a microbial cell membrane, a key step in its biocidal action. mdpi.com

Analyze Binding to Biological Macromolecules: Simulate the interaction of the molecule with active sites of enzymes, such as those containing cysteine residues, to understand the mechanism of inhibition at a molecular level.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of MD simulations is therefore dependent on the quality of the force field used.

Quantitative Structure-Activity Relationship (QSAR) Models (focused on chemical activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, in this case, its chemical reactivity or biocidal efficacy. mdpi.comnih.gov QSAR models are developed by finding a mathematical relationship between calculated molecular descriptors and experimentally measured activity.

For isothiazolinones, QSAR studies have been employed to understand the structural features that contribute to their antimicrobial activity. mdpi.com These studies typically involve calculating a wide range of molecular descriptors, including:

Topological Descriptors: Describe the connectivity of atoms in the molecule.

Geometrical Descriptors: Relate to the three-dimensional shape of the molecule.

Electronic Descriptors: Derived from quantum chemical calculations (like DFT), these include atomic charges, dipole moments, and frontier orbital energies.

Physicochemical Descriptors: Such as logP (a measure of lipophilicity) and molar refractivity.

Table 2: Examples of Descriptors Used in QSAR Models for Isothiazolinone Reactivity

| Descriptor Type | Example Descriptor | Relevance to Chemical Activity |

| Electronic | LUMO Energy | Lower LUMO energy often correlates with higher reactivity towards nucleophiles. |

| Electronic | Charge on the Sulfur Atom | A more positive charge enhances susceptibility to nucleophilic attack. |

| Physicochemical | LogP | Affects the ability of the molecule to cross cell membranes and reach its target. |

| Topological | Molecular Connectivity Indices | Relate to the overall size and branching of the molecule, which can influence binding. |

Once a statistically significant QSAR model is developed, it can be used to predict the chemical activity of new, untested isothiazolinone derivatives. This approach can accelerate the discovery and design of new biocides with improved efficacy and specific properties. The predictive power of a QSAR model is highly dependent on the quality and diversity of the training data and the statistical methods used for its development. nih.gov

Advanced Analytical Methodologies for 2 Ethylisothiazol 3 2h One Quantification and Detection

Chromatographic Techniques for 2-Ethylisothiazol-3(2H)-one Analysis

Chromatography is a fundamental separation technique extensively used for the analysis of isothiazolinones. researchgate.net It involves the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice between liquid or gas chromatography typically depends on the analyte's volatility and thermal stability. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isothiazolinones, including this compound. researchgate.netnih.gov This method is particularly suited for compounds that are non-volatile or thermally labile. nih.gov In a typical HPLC setup for isothiazolinone analysis, a C18 reverse-phase column is employed for separation. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, which is passed through the column in a gradient elution mode to achieve optimal separation. nih.govsielc.com

A rapid HPLC method developed for the quantitative analysis of three other isothiazolinones (2-methyl-4-isothiazolin-3-one, 5-chloro-2-methyl-4-isothiazolin-3-one (B196307), and 1,2-benzylisothiazolin-3-one) in water-borne adhesives highlights the effectiveness of this approach. nih.gov The study utilized a C18 column with a methanol-water gradient and a diode array detector (DAD). nih.gov The method demonstrated excellent linearity (r² ≥ 0.9992) within a concentration range of 0.25-10.0 mg/L, with recoveries between 92% and 103% and low limits of detection (LODs) ranging from 0.43 mg/kg to 1.14 mg/kg. nih.gov

Table 1: Typical HPLC Parameters for Isothiazolinone Analysis

| Parameter | Details | Source(s) |

| Column | C18 Reverse-Phase | nih.gov |

| Mobile Phase | Methanol-Water or Acetonitrile-Water | nih.govsielc.com |

| Elution | Gradient | nih.gov |

| Detector | Diode Array Detector (DAD) / UV Detector | nih.govsielc.com |

| Detection Wavelength | Varies by compound (e.g., 275 nm) | sielc.com |

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) is a powerful analytical technique suitable for substances that are volatile and thermally stable. glsciences.com It separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. nih.gov The basic components of a GC system include a carrier gas (commonly helium or nitrogen), an injection port, a separation column, and a detector. glsciences.com For complex analyses, GC is frequently coupled with a mass spectrometer (GC-MS), which provides highly specific identification of the separated compounds. lcms.cznih.gov

While many isothiazolinones are not inherently volatile, GC analysis can be performed, sometimes requiring a derivatization step to increase the analyte's volatility and thermal stability. chromatographytoday.com GC is particularly effective for analyzing multicomponent mixtures and can achieve trace-level detection with high selectivity. glsciences.com For instance, a GC method coupled with a quadrupole time-of-flight (Q-TOF) mass spectrometer has been developed for the comprehensive analysis of extractable and leachable compounds from materials, demonstrating the technique's capability in complex matrices where isothiazolinones might be present. lcms.cz

Table 2: Example GC/Q-TOF Method Parameters for Analysis of Complex Extracts

| Parameter | Details | Source(s) |

| Column | Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) | lcms.cz |

| Carrier Gas | Helium | lcms.cz |

| Injection Mode | Splitless | lcms.cz |

| Inlet Temperature | Programmed ramp from 65 °C to 280 °C | lcms.cz |

| Oven Program | 45 °C for 2 min; ramp at 12 °C/min to 325 °C, hold for 11 min | lcms.cz |

| Detector | Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS) | lcms.cz |

Ion Chromatography Applications

Ion Chromatography (IC) is a specialized chromatographic technique that separates ions and polar molecules based on their affinity to an ion-exchange resin. chromatographytoday.com This method is inherently well-suited for analyzing charged or highly polar molecules, such as organic acids, without the need for chemical derivatization. chromatographytoday.com Separation is achieved through the ion-exchange mechanism between the charged analytes and the stationary phase within the column. chromatographytoday.com

For enhanced sensitivity, resolution, and identification, IC can be coupled with mass spectrometry (IC-MS). chromatographytoday.com This combination leverages the separation power of IC with the definitive identification capabilities of MS, enabling accurate quantification and improved quality assurance. chromatographytoday.com While specific applications for this compound are not widely documented, the principles of IC make it a potentially valuable method for its analysis, particularly in aqueous samples where its polar nature can be exploited for separation. The technique's utility has been demonstrated for other small organic acids, where it provided superior separation compared to conventional HPLC and GC methods. chromatographytoday.com

Spectrometric Detection of this compound

Spectrometric methods are indispensable for the detection and quantification of analytes following chromatographic separation. These techniques measure the interaction of matter with electromagnetic radiation, providing both quantitative data and structural information.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a common detection method coupled with HPLC. nih.gov A Diode Array Detector (DAD) or a variable wavelength UV detector measures the absorbance of the analyte as it elutes from the chromatography column. nih.govsielc.com The concentration of the analyte is proportional to its absorbance at a specific wavelength, as described by the Beer-Lambert law.

The optimal wavelength for detection depends on the compound's unique UV absorbance spectrum. scirp.org For example, in a study analyzing a mixture of four preservatives, different wavelengths (200 nm, 224 nm, and 280 nm) were used to quantify each compound for maximum sensitivity. scirp.org Therefore, for accurate concentration determination of this compound, its maximum absorbance wavelength must be identified. HPLC methods paired with UV detection have been shown to provide good linearity and low limits of detection for related isothiazolinone compounds. nih.gov

Mass Spectrometry (LC-MS, GC-MS) for Trace Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov When coupled with a chromatographic separation system, such as LC or GC, it offers unparalleled sensitivity and specificity, making it the gold standard for trace analysis. nih.govnih.govbluthbio.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile molecules, which includes many isothiazolinones. nih.govbluthbio.com An analytical method using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) was developed for the simultaneous determination of six isothiazolinones in water-based adhesives. nih.govnih.gov The study employed multiple-reaction monitoring (MRM), a highly selective and sensitive MS/MS technique, for both qualitative and quantitative analysis. nih.govnih.gov This approach achieved very low limits of detection (LOD) of 0.010 mg/L and quantification (LOQ) of 0.020 mg/L, with excellent recoveries ranging from 81.5% to 107.3%. nih.govnih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile and thermally stable compounds. nih.gov It provides robust and reproducible results, with the ability to identify compounds by matching their mass spectra against extensive libraries. nih.govlcms.cz The combination of GC's separation efficiency with MS's identification power makes it a versatile tool for screening a wide array of chemicals in diverse matrices. lcms.czbluthbio.com

Table 3: Example HPLC-MS/MS Parameters for Isothiazolinone Analysis

| Parameter | Details | Source(s) |

| Chromatography | High-Performance Liquid Chromatography (HPLC) | nih.govnih.gov |

| Column Temperature | 30 °C | nih.gov |

| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | bluthbio.com |

| Analysis Mode | Multiple-Reaction Monitoring (MRM) | nih.govnih.gov |

| Limit of Detection (LOD) | 0.010 mg/L | nih.govmdpi.com |

| Limit of Quantification (LOQ) | 0.020 mg/L | nih.govmdpi.com |

| Recoveries | 81.5% - 107.3% | nih.govnih.govmdpi.com |

Electrochemical Methods for this compound Sensing

The development of electrochemical sensors offers a promising avenue for the rapid, cost-effective, and portable detection of isothiazolinones, including this compound. While research specifically targeting this compound is still emerging, studies on related isothiazolinone compounds lay the groundwork for future sensor development. These methods are typically based on the electrochemical oxidation of the isothiazolinone molecule at the surface of a specialized electrode.

Systematic studies into the electrochemical properties of isothiazolinones are crucial for optimizing their voltammetric determination in real-world samples. mdpi.com Research on methylisothiazolinone (MIT), a closely related compound, has shown that anodic oxidation is a viable detection mechanism. mdpi.com This process is characterized as diffusion-controlled and involves an irreversible exchange of electrons. mdpi.com The choice of electrode material is critical; for instance, boron-doped diamond electrodes (BDDE) have been successfully used for the voltammetric determination of MIT. mdpi.com The oxidation of isothiazolinones on the surface of a BDD anode has been demonstrated to produce well-defined anodic peaks, allowing for quantification. mdpi.com

The advancement of sensor technology incorporates novel materials to enhance sensitivity and selectivity. Though not yet applied to this compound, materials like metal-organic frameworks (MOFs), perovskites, and molecularly imprinted polymers (MIPs) are being used to create highly sensitive electrochemical sensors for other environmental contaminants. mdpi.comnih.govrsc.org For example, sensors utilizing MIPs can be designed with specific cavities that selectively bind to a target analyte, which has been successfully demonstrated for the fungicide azoxystrobin. nih.govnih.gov Such a strategy could be adapted for the selective detection of this compound.

Table 1: Examples of Electrochemical Sensor Performance for Fungicides and Related Compounds

| Target Analyte | Electrode/Sensor Type | Detection Method | Limit of Detection (LOD) | Matrix |

| Methylisothiazolinone (MIT) | Boron-Doped Diamond Electrode (BDDE) | Differential Pulse Voltammetry (DPV) | Not Specified | Buffer Solution |

| Azoxystrobin (AZO) | Molecularly Imprinted Polymer (MIP) on Thin-Film Metal Electrode | Electrochemical Polymerization | 3.6 nM | Tap Water |

| Alfuzosin (AFZ) | MOF-derived ZnO/Co₃O₄ on Graphene Modified GCE | Voltammetry | 0.004 µM | Human Serum & Urine |

| Glucose | LaNi₀.₆Co₀.₄O₃ Carbon Paste Electrode | Voltammetry | 8.0 nM | NaOH Solution |

This table illustrates the potential of various electrochemical sensing platforms that could be adapted for this compound detection. Data compiled from multiple sources. mdpi.commdpi.comresearchgate.net

Sample Preparation Techniques for this compound Analysis in Diverse Environmental and Material Matrices

The accurate quantitative analysis of this compound from complex matrices, such as industrial products and environmental samples, necessitates a robust sample preparation step. nih.gov This step is critical for removing interfering substances, concentrating the analyte, and ensuring compatibility with the analytical instrument. nih.govepa.gov The most commonly employed techniques for isothiazolinone analysis are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govresearchgate.net

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the sample preparation of isothiazolinones due to its numerous advantages over traditional liquid-liquid extraction. nih.gov These benefits include higher and more reproducible analyte recoveries, reduced consumption of organic solvents, the elimination of emulsion formation, and the ability to process smaller sample volumes. nih.gov SPE is a form of digital chromatography where components in a liquid phase are extracted by adsorbing them onto a solid stationary phase, typically packed in a cartridge. sigmaaldrich.com

The selection of the SPE sorbent is critical and depends on the analyte's properties and the sample matrix. For the analysis of various isothiazolinones, a range of stationary phases have been utilized. nih.gov Non-polar sorbents like C18 are common for extracting analytes from aqueous samples. youtube.com For more polar compounds, polymer-based sorbents, such as hydrophilic-lipophilic balanced (HLB) polymers or mixed-mode ion exchangers, are often employed to achieve better retention and recovery. sigmaaldrich.comuwo.ca

The general SPE procedure involves four main steps:

Conditioning: The sorbent is treated with a solvent like methanol, followed by water, to activate the stationary phase.

Loading: The sample is passed through the cartridge, where the analyte adsorbs to the sorbent.

Washing: Interfering compounds are removed by rinsing the cartridge with a specific wash solution that does not elute the analyte.

Elution: The analyte of interest is desorbed from the sorbent using a small volume of a strong organic solvent.

Research has demonstrated the effectiveness of SPE for the analysis of isothiazolinones in diverse matrices, including cosmetics, water-based adhesives, and environmental water samples. nih.govmdpi.com

Table 2: Application of Solid-Phase Extraction (SPE) in Isothiazolinone Analysis

| Analyte(s) | SPE Sorbent | Elution Solvent | Matrix | Analytical Method |

| MI, MCI, MP, EP, PP, BP | C8 | Acetonitrile | Cosmetic Products | UHPLC/DAD |

| MI, CMI, BIT, OIT, DCOIT, MBIT | Not Specified | Acetonitrile | Water-based Adhesives | HPLC-MS/MS |

| 1,2,4-Triazole, DMS | ENVI-Carb Plus (carbon-based) | Not Specified | Groundwater | HPLC-MS/MS |

| Aflatoxins | Supel Tox AflaZea | Not Specified | Peanut Paste | HPLC |

This table summarizes various SPE methods applied to the extraction of isothiazolinones and other compounds from different matrices. Data compiled from multiple sources. sigmaaldrich.comnih.govmdpi.comresearchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and flexible sample preparation technique used for the analysis of isothiazolinones. nih.gov This method partitions a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. ijcce.ac.ir LLE is often less expensive than SPE, and multiple samples can be prepared in parallel. nih.gov

The efficiency of LLE depends on the distribution coefficient of the analyte between the two phases, which is influenced by factors such as the choice of extraction solvent, the pH of the aqueous phase, and the solvent-to-sample volume ratio. ijcce.ac.irresearchgate.net For isothiazolinones, various organic solvents have been used to extract them from different sample types. nih.gov

Despite its utility, LLE can have drawbacks, such as the use of larger quantities of organic solvents and the potential for emulsion formation, which can complicate the separation process. nih.gov However, recent advancements have focused on miniaturizing the technique to reduce solvent consumption. nih.gov LLE has been successfully applied in the sample preparation of various products prior to the determination of their isothiazolinone content. nih.gov For instance, an ultrasonic-assisted extraction method, a variation of LLE, has been developed for the simultaneous analysis of four isothiazolinones and another biocide in consumer hygiene products. eeer.org

Table 3: Overview of Liquid-Liquid Extraction Parameters

| Target Analyte | Extraction Solvent | Key Parameters | Application |

| Itaconic Acid | Iso-butanol, Iso-octanol | Distribution Coefficient (KD), Separation Efficiency (E) | Recovery from Aqueous Solutions |

| 2,3-Butanediol | Oleyl Alcohol | Solvent-to-Water Ratio | In-situ Recovery from Fermentation Broth |

| Isothiazolinones | Ethyl Acetate (EtOAc) | Qualitative and Quantitative Recovery | General Extraction from Bacterial Ferments |

This table provides examples of solvents and parameters relevant to the LLE process, which can be applied to this compound. Data compiled from multiple sources. ijcce.ac.irresearchgate.netuit.no

Environmental Fate and Ecotoxicological Research on 2 Ethylisothiazol 3 2h One Non Human Biota

Environmental Distribution and Persistence of 2-Ethylisothiazol-3(2H)-one

This compound, a widely used biocide, can enter the environment through various pathways, primarily from the leaching of treated materials and the discharge of industrial and domestic wastewater. Its distribution and persistence in the environment are governed by its physicochemical properties and susceptibility to degradation processes.

This compound has been detected in various aquatic compartments, including wastewater and surface waters. Its presence in these ecosystems is a concern due to its high toxicity to aquatic organisms. A study in Romania investigated the occurrence of four isothiazolinone biocides in commercial products, wastewater treatment plants (WWTPs), and river water. nih.gov In this study, 2-octyl-4-isothiazolin-3-one (OIT), a synonym for this compound, was detected in personal care and household products. nih.gov While another isothiazolinone, 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMI), was the most prominent in water samples, OIT was found to be the dominant compound in sewage sludge. nih.gov

The release of this compound into aquatic environments is often associated with its use in products that are disposed of down the drain or from leaching from treated surfaces like building facades. industrialchemicals.gov.au International monitoring studies have suggested that the removal of octylisothiazolinones from wastewater in WWTPs can be highly effective. industrialchemicals.gov.au However, its presence in both influent and sludge indicates its transport through wastewater systems. nih.gov Preliminary ecological risk assessments have suggested that OIT could pose a very high risk to various aquatic species in receiving waters. nih.gov The substance is classified as very toxic to aquatic life with long-lasting effects. istas.net

Table 1: Occurrence of this compound (as OIT) in Aquatic Environments

| Sample Matrix | Finding | Reference |

| Personal Care & Household Products | Detected, with one product containing 76.4 µg/L. | nih.gov |

| Sewage Sludge | The dominant isothiazolinone compound, with concentrations up to 5.80 µg/g dry weight. | nih.gov |

| Wastewater Treatment Plant Influent | Detected, though another isothiazolinone (CMI) was more prominent. | nih.gov |

| Riverine Water | Detected, contributing to potential high ecological risk. | nih.gov |

Upon release into the environment, this compound is expected to partition to soil and sediment. industrialchemicals.gov.au It is a neutral organic chemical that is moderately soluble in water. industrialchemicals.gov.au Its low calculated Henry's Law constant suggests that it is only moderately volatile from water and moist soil. industrialchemicals.gov.au

The compound's tendency to adsorb to particulate matter is evidenced by its detection as the predominant isothiazolinone in sewage sludge samples. nih.gov This suggests that in aquatic systems, it is likely to accumulate in the sediment. In terrestrial environments, its persistence is expected to be limited due to microbial degradation. canada.ca While specific data on its behavior in various soil types is limited, its classification as slightly persistent in aerobic soil for related isothiazolinones suggests a potential for degradation. canada.ca

Biotransformation and Biodegradation of this compound

The breakdown of this compound in the environment is a critical factor in determining its ultimate fate and potential for long-term impacts. Microbial activity is considered a primary mechanism for its degradation.

Isothiazolinones, as a chemical class, are known to be susceptible to microbial degradation in aquatic environments. canada.ca This process is expected to lead to negligible concentrations in water bodies over time. canada.ca While detailed microbial degradation pathways specific to this compound are not extensively documented in the available literature, studies on similar isothiazolinone compounds can provide some insights. For instance, research on 1,2-benzisothiazol-3(2H)-one (BIT) has shown that it can be efficiently removed by microalgae through biodegradation. nih.gov This suggests that similar pathways may exist for other isothiazolinones. The rapid dissipation of related compounds in soil further points to the role of microorganisms in their breakdown. canada.ca

The specific enzymes and metabolic pathways involved in the transformation of this compound by microorganisms have not been extensively detailed in the reviewed scientific literature. The broad-spectrum biocidal activity of isothiazolinones is due to their ability to disrupt microbial metabolism, which implies an interaction with cellular enzymatic systems. canada.ca However, the precise enzymatic processes leading to the degradation of the this compound molecule require further investigation.

Advanced Applications and Material Science Integration of 2 Ethylisothiazol 3 2h One

Role of 2-Ethylisothiazol-3(2H)-one in Material Preservation Technologies

Detailed research findings on the efficacy and application of this compound in material preservation are not available in the public domain.

Preservation of Paints and Coatings

No specific data or studies were found that detail the use and performance of this compound as a preservative for paints and coatings.

Protection of Adhesives and Sealants

Information regarding the application and effectiveness of this compound in the protection of adhesives and sealants from microbial degradation could not be located.

Use in Metalworking Fluids and Lubricants

There is no available information on the specific use of this compound as a biocide in metalworking fluids and lubricants.

This compound in Industrial Water Treatment Processes

Specific mechanisms and interaction data for this compound in industrial water treatment contexts are not documented in accessible sources.

Biofilm Control Mechanisms in Industrial Water Systems

The precise mechanisms by which this compound might control biofilm formation in industrial water systems have not been described in available literature.

Interaction with Waterborne Microorganisms

Specific research on the interaction between this compound and various waterborne microorganisms is not available.

Emerging Applications and Functional Materials Incorporating this compound

Extensive research and a thorough review of scientific literature and technical data reveal a significant focus on the biocidal and preservative properties of this compound and related isothiazolinone compounds. However, information regarding its integration into the specific advanced applications of smart materials, responsive systems, and sophisticated surface modification technologies is not prominently available in publicly accessible research. The current body of knowledge predominantly centers on its role in preventing microbial degradation in various industrial products.

Smart Materials and Responsive Systems

The investigation into the use of this compound in the burgeoning field of smart materials and responsive systems has not yielded specific examples of its direct incorporation as a functional component that imparts "smart" behavior. Smart materials are designed to react to external stimuli such as changes in pH, temperature, or light, and while isothiazolinones are robust molecules, their primary documented function is as a potent biocide rather than a triggerable or responsive element in such systems.

The development of smart coatings, for instance, often involves the encapsulation of active agents that can be released on demand to perform a specific function, such as self-healing or corrosion indication. While one could theoretically encapsulate this compound to be released in response to microbial activity, this still falls within its conventional application as a biocide rather than constituting a true smart material application where the molecule itself is the responsive component. Research in this area is focused on other chemical entities for creating these stimulus-responsive functionalities.

Surface Modification and Coating Technologies

In the domain of surface modification and coating technologies, this compound is well-established as a dry-film preservative. Its role is to protect the coating itself from microbial attack, thereby extending the life and aesthetic quality of the coated surface. This is a passive protective function.

Advanced coating technologies that involve surface functionalization aim to impart novel properties to a surface, such as superhydrophobicity, self-cleaning capabilities, or enhanced corrosion resistance through mechanisms beyond simple barrier protection. The available literature does not indicate that this compound is utilized as a reagent for the chemical modification of surfaces to create these advanced functionalities. Its application in coatings is primarily as an additive mixed into the formulation, rather than a molecule used to chemically alter the surface properties of the substrate or the coating binder itself.

While the broader class of isothiazolinones, including related compounds like 2-n-Octyl-4-isothiazolin-3-one (OIT), is widely used in coatings for their antimicrobial efficacy, this is distinct from the advanced applications outlined. The data available for these compounds consistently highlights their biocidal performance.

Table of Research Findings on Related Isothiazolinones in Coatings:

| Compound | CAS Number | Primary Application in Coatings | Documented Functionality |

| 2-n-Octyl-4-isothiazolin-3-one (OIT) | 26530-20-1 | Dry-film preservative | Protection against fungi, bacteria, and algae fengchengroup.combiotio.commade-in-china.com |

| 2-Methyl-2H-isothiazol-3-one (MIT) | 2682-20-4 | Preservative | Control of microbial growth in water-based solutions, including paper coatings and adhesives fengchengroup.comCurrent time information in Bangalore, IN. |

| 1,2-Benzisothiazol-3(2H)-one (BIT) | 2634-33-5 | Industrial biocide | Used in can-end cements and other industrial applications as a preservative |

Future Directions and Unexplored Avenues in 2 Ethylisothiazol 3 2h One Research

Novel Synthetic Routes and Sustainable Production Technologies

The pursuit of green chemistry principles is paramount in modern chemical manufacturing. For 2-Ethylisothiazol-3(2H)-one, future research will likely focus on developing novel synthetic routes that are more sustainable than traditional methods. Current industrial syntheses of isothiazolinones can involve hazardous reagents and generate significant waste streams.

Future research should prioritize:

Catalyst Development: The exploration of eco-friendly and reusable catalysts, such as silica-supported tungstosilicic acid or nanocomposites like barium oxide-chitosan, could offer greener alternatives to conventional catalysts like triethylamine (B128534) or pyridine. nih.govbepls.com These catalysts have shown promise in the synthesis of related thiazole (B1198619) derivatives, suggesting potential applicability. nih.govbepls.com

Alternative Energy Sources: Investigating the use of microwave irradiation or concentrated solar radiation as energy sources could lead to more energy-efficient and faster reaction times compared to conventional heating. bepls.comnih.gov

Atom Economy: Designing synthetic pathways with high atom economy, where the majority of the starting materials are incorporated into the final product, will be crucial. nih.gov One-pot, multi-component reactions are a promising strategy in this regard. bepls.com

Solvent-Free or Green Solvents: Moving towards solvent-free reaction conditions or the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of production. bepls.com

A comparative look at conventional versus potential green synthetic methods for related compounds highlights the direction for this compound:

| Feature | Conventional Synthesis | Potential Green Synthesis |

| Catalyst | Triethylamine, Piperidine | Barium Oxide-Chitosan Nanocomposite nih.gov |

| Energy Source | Conventional Heating | Microwave, Solar Radiation bepls.comnih.gov |

| Solvent | Dichloromethane, Toluene | Water, PEG-400, Solvent-free bepls.com |

| Byproducts | Often significant | Minimized through high atom economy |

Deeper Elucidation of Mechanistic Pathways at the Molecular Level

While the general biocidal mechanism of isothiazolinones is understood to involve the inhibition of essential enzymes through interaction with thiol groups, a detailed understanding of the specific molecular pathways affected by this compound is an area ripe for further investigation. researchgate.net The reactivity of the activated N-S bond with cellular nucleophiles is a key aspect of its biocidal activity.

Future research should aim to:

Identify Specific Molecular Targets: Beyond general thiol interactions, identifying the specific enzymes and proteins that are primary targets for this compound is crucial. This could explain its efficacy against particular microorganisms.

Investigate Cellular Responses: Studies on how microbial cells respond to sub-lethal concentrations of this compound could reveal mechanisms of resistance and inform strategies to maintain its effectiveness.

Explore Structure-Activity Relationships: A deeper understanding of how the ethyl group at the 2-position influences the compound's reactivity and biological activity compared to other isothiazolinones like methylisothiazolinone (MI) or octylisothiazolinone (OIT) is needed.

Recent research on a related compound, 2-(4-nitrophenyl)isothiazol-3(2H)-one, has demonstrated its ability to induce apoptosis and affect mitochondrial membrane potential in cancer cells. mdpi.com This highlights the potential for isothiazolinones to have specific and complex interactions with cellular machinery that warrant further exploration for this compound.

Advanced Analytical Techniques for Environmental Monitoring and Trace Detection

The widespread use of this compound necessitates sensitive and reliable analytical methods for its detection in various environmental matrices. While methods exist, future research should focus on enhancing their efficiency, accessibility, and applicability to complex samples.

Key areas for advancement include:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique has proven effective for the simultaneous determination of multiple isothiazolinones in various products and environmental samples. mdpi.commdpi.com Future work could focus on optimizing these methods for even lower detection limits and for use with a wider range of sample types.

Direct Injection Techniques: The development of methods that allow for the direct injection of water samples with minimal pretreatment can significantly speed up analysis and reduce the use of solvents. nih.gov Large-volume direct on-column loop injection is a promising approach. nih.gov

Sample Preparation: Innovations in sample preparation, such as the use of ultrasound-assisted extraction (UAE) for solid and viscous liquid samples, can improve extraction efficiency and align with green chemistry principles. su.se

Portable and On-site Detection: There is a growing need for rapid, portable detection methods for on-site environmental monitoring. This could involve the development of novel sensors or simplified analytical platforms.

| Analytical Technique | Sample Type | Key Advantages |

| HPLC-MS/MS | Cleaning products, Water-based adhesives, Environmental water mdpi.commdpi.com | High sensitivity and selectivity for multiple analytes |

| Direct On-Column Loop Injection HPLC-MS/MS | Water samples nih.gov | Reduced sample preparation time and solvent use |

| Ultrasound-Assisted Extraction (UAE) | Solid and high-viscosity liquids su.se | Enhanced extraction efficiency, greener approach |

Development of Environmentally Benign Alternatives or Analogues

A significant long-term goal is the development of environmentally benign alternatives to this compound that offer comparable biocidal efficacy with an improved environmental and safety profile. This involves a "safer-by-design" approach.

Future research in this area should explore:

Biodegradable Analogues: Designing analogues of this compound that are more readily biodegradable would reduce their persistence in the environment.

Reduced Toxicity: The synthesis and screening of new isothiazolinone derivatives or other heterocyclic compounds with lower toxicity to non-target organisms is a priority.

Natural and Bio-based Alternatives: Investigating the potential of naturally derived or bio-based antimicrobial compounds as replacements for synthetic biocides is a growing field of interest.

The concept of "safer-by-design" is being applied to other biocides, such as the development of silver nanoparticle assemblies that provide a slow and controlled release of the active agent, thereby reducing environmental risks. A similar innovative approach could be applied to develop next-generation isothiazolinone-based biocides.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and their application to the study of this compound offers exciting possibilities. mdpi.comresearchgate.net

Potential applications include:

Predictive Toxicology: AI models can be trained on large datasets of chemical structures and toxicological data to predict the potential toxicity of new and existing compounds, including this compound and its potential alternatives. mdpi.comazolifesciences.com This can accelerate safety assessments and reduce the need for animal testing.

Designing Safer Biocides: Generative ML models can be used to design novel molecular structures with desired properties, such as high antimicrobial activity and low toxicity. su.senih.gov This "inverse design" approach can guide the synthesis of safer and more effective biocides. su.se

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can develop sophisticated QSAR models that correlate the structural features of isothiazolinones with their biological activity, providing insights for the design of more potent compounds. researchgate.net

Analysis of Complex Data: AI can be used to analyze complex datasets from environmental monitoring, helping to identify trends and sources of contamination.

The use of AI in cosmetic formulation to screen for safer preservatives is a pertinent example of how these technologies can be applied to the broader field of biocides. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Ethylisothiazol-3(2H)-one in laboratory settings?

- Methodological Answer : Prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves and lab coats. Avoid skin contact by applying protective creams and clean skin immediately after handling. Use respiratory protection in poorly ventilated areas. Pre-employment medical screenings (e.g., pulmonary function tests) are advised for researchers with pre-existing respiratory or dermatological conditions .

Q. How can researchers design a synthesis route for this compound derivatives?

- Methodological Answer : Start with a benzisothiazolone core structure and introduce substituents via nucleophilic substitution or coupling reactions. For example, react 1,2-benzisothiazol-3(2H)-one with ethyl halides under basic conditions. Optimize reaction parameters (solvent polarity, temperature) to improve yield. Characterize intermediates via NMR and LC-MS, and confirm final products using X-ray crystallography .

Q. What analytical techniques are essential for characterizing this compound and its analogs?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, FT-IR for functional group analysis, and <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation. For crystallographic studies, employ single-crystal X-ray diffraction to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of this compound derivatives be resolved?

- Methodological Answer : Conduct systematic dose-response assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability. Cross-validate results using orthogonal assays (e.g., agar diffusion vs. microbroth dilution for antimicrobial activity). Apply statistical tools like ANOVA to identify outliers and meta-analyses to reconcile discrepancies across studies .

Q. What strategies optimize the environmental safety profile of this compound in ecotoxicological studies?

- Methodological Answer : Perform persistence, bioaccumulation, and toxicity (PBT) assessments using OECD guidelines. For endocrine disruption potential, use in vitro receptor-binding assays (e.g., estrogen receptor transactivation) and in vivo zebrafish models. Modify substituents (e.g., halogenation) to reduce toxicity while retaining efficacy .

Q. How do structural modifications of this compound influence its mechanism of antifungal action?

- Methodological Answer : Synthesize derivatives with varied substituents (e.g., fluoro, chloro, methoxy) and compare their inhibitory effects on fungal cytochrome P450 enzymes via enzyme kinetics. Use molecular docking simulations to predict binding affinities to target proteins (e.g., CYP51). Validate findings with gene expression profiling of treated fungal strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.